molecular formula C18H15IN2O3S2 B2774952 (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide CAS No. 865175-75-3

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide

Cat. No.: B2774952
CAS No.: 865175-75-3
M. Wt: 498.35
InChI Key: HXFYFXHXUVKZQS-ZZEZOPTASA-N
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Description

This compound is a derivative of benzo[d]thiazol-2(3H)-one . Benzo[d]thiazol-2(3H)-one derivatives are known to have various biological activities, including cytotoxic and antibacterial effects .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives, have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .

Scientific Research Applications

Electrophysiological Activity

Compounds like (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide have been studied for their cardiac electrophysiological activity. Specifically, N-substituted imidazolylbenzamides, which have structural similarities, showed potential as class III agents, which are important in cardiac arrhythmia treatment (Morgan et al., 1990).

Halocyclization Studies

Investigations into the halocyclization of S- and N-allyl derivatives of 2-benzothiazolethione, closely related to the compound , have shown specific reactions with iodine and bromine, leading to the formation of various ring structures. This research contributes to our understanding of the chemical behavior of these compounds (Kim, Sudolova, & Slepuhin, 2011).

Antimalarial and Antiviral Applications

Theoretical investigations have been conducted on derivatives of this compound for potential antimalarial and antiviral applications. These studies, including molecular docking, suggest possible efficacy against diseases like malaria and COVID-19 (Fahim & Ismael, 2021).

Mechanism of Action

Properties

IUPAC Name

2-iodo-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15IN2O3S2/c1-3-10-21-15-9-8-12(26(2,23)24)11-16(15)25-18(21)20-17(22)13-6-4-5-7-14(13)19/h3-9,11H,1,10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFYFXHXUVKZQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3I)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15IN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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